molecular formula C14H17ClN2O B1320166 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol CAS No. 917748-13-1

3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol

Cat. No.: B1320166
CAS No.: 917748-13-1
M. Wt: 264.75 g/mol
InChI Key: CWOLMRXPEPEQJM-UHFFFAOYSA-N
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Description

3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol typically involves multiple steps. One common method starts with the preparation of 2-chloro-8-methylquinoline, which is then subjected to a series of reactions to introduce the amino and propanol groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various alcohols or amines .

Scientific Research Applications

3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential therapeutic applications and versatility in chemical synthesis make it a compound of significant interest in both research and industry .

Properties

IUPAC Name

3-[(2-chloro-8-methylquinolin-3-yl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10-4-2-5-11-8-12(9-16-6-3-7-18)14(15)17-13(10)11/h2,4-5,8,16,18H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOLMRXPEPEQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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